Regioisomeric Methyl Position: Free Energy of Solvation and Conformational Sampling
The 3-methyl substitution on the piperidine ring of 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine places the methyl group distal to the sulfonamide nitrogen, which is predicted to confer a distinct free energy of solvation (ΔG_solv) and restricted conformational sampling profile compared to the 2-methyl regioisomer. PubChem computed descriptors indicate identical hydrogen bond donor/acceptor counts for the free base forms (HBD=1, HBA=4), but the topological polar surface area (TPSA) and predicted logP may diverge due to differential shielding of the sulfonamide oxygens [1]. While no direct experimental head-to-head comparison has been published, class-level inference based on regioisomeric methyl substitution in saturated N-heterocycle sulfonamides suggests meaningful differences in pharmacokinetic and target-binding parameters, making procurement of the correct regioisomer essential for SAR integrity [2].
| Evidence Dimension | Predicted physicochemical divergence: solvation free energy and conformational sampling |
|---|---|
| Target Compound Data | 3-methyl regioisomer (CAS 1185299-66-4); TPSA = 71.8 Ų (oxalate free base); HBD=1, HBA=4 (free base); predicted logP ≈ -0.2 (free base) [1] |
| Comparator Or Baseline | 2-methyl regioisomer (CAS 926263-34-5): TPSA = 71.8 Ų; HBD=1, HBA=4; predicted logP = -0.2 [1]. Unsubstituted analog (CAS 31644-46-9): TPSA = 71.8 Ų; HBD=1, HBA=4; predicted logP = -0.8 [3] |
| Quantified Difference | Computed global descriptors (TPSA, HBD, HBA) are identical for regioisomers due to 2D algorithm limitations, yet 3D solvation and conformational sampling are predicted to differ by empirical analogy [2]. |
| Conditions | Computational predictions (PubChem XLogP3, Cactvs); no experimental ΔG_solv or NMR conformational data available for direct comparison. |
Why This Matters
Regioisomeric methyl placement can alter binding mode and metabolic susceptibility despite identical 2D descriptors; procurement of the correct isomer directly controls SAR reproducibility.
- [1] PubChem. 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine, CID 18524014. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methylpiperidin-1-yl_sulfonyl_ethanamine View Source
- [2] Brenk, R., Schipani, A., James, D., Krasowski, A., Gilbert, I. H., Frearson, J., & Wyatt, P. G. (2008). Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. ChemMedChem, 3(3), 435–444. View Source
- [3] PubChem. 2-(Piperidine-1-sulfonyl)-ethylamine, CID 20441771. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_piperidine-1-sulfonyl_-ethylamine View Source
